Tyr-leu

Description

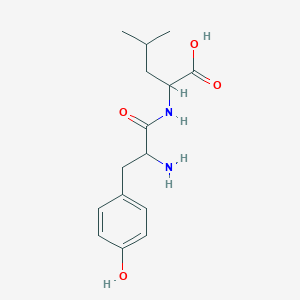

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21) |

InChI Key |

AUEJLPRZGVVDNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence, Biosynthesis, and Biodegradation of Tyr Leu

Natural Sources and Isolation Methods

Tyr-Leu has been identified in various natural sources, often as a result of protein hydrolysis. Isolation typically involves techniques aimed at separating and purifying peptides from complex mixtures.

Derivation from Protein Hydrolysates (e.g., Perilla Seed Meal, Cyclina sinensis)

Protein hydrolysates serve as a significant source for the isolation of bioactive peptides, including dipeptides like this compound. Research has specifically identified this compound in the protein hydrolysate of perilla seed meal (Perilla frutescens L. Britton). Using techniques such as alkaline protease hydrolysis, followed by size-exclusion chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), this compound has been isolated and characterized from this source. plos.org Studies on perilla seed meal protein hydrolysates have reported the isolation and purification of this compound, noting its molecular mass. nih.govmdpi.complos.orgresearchgate.nethumanjournals.com

While Cyclina sinensis (a species of clam) is a source of various bioactive peptides derived from its protein hydrolysates, the dipeptide this compound itself is not typically reported as a directly isolated compound from this source in the same manner as from perilla seed meal. However, larger peptides isolated from Cyclina sinensis hydrolysates have been shown to contain the this compound sequence within their structure. For instance, a novel immunomodulatory pentadecapeptide with the sequence Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val (RVAPEEHPVEGRYLV) was purified from Cyclina sinensis protein hydrolysates. researchgate.netdntb.gov.uareferencecitationanalysis.commdpi.comnih.govdntb.gov.ua This demonstrates that Cyclina sinensis proteins contain the this compound motif, which can be released as part of larger peptide fragments upon hydrolysis.

Identification in Diverse Biological Systems (Plants, Animals, Fungi)

The constituent amino acids of this compound, tyrosine and leucine (B10760876), are fundamental building blocks of proteins and are widely distributed across all forms of life, including plants, animals, and fungi. mdpi.com Consequently, proteins and larger peptides containing the this compound sequence are present in diverse biological systems.

In plants, besides perilla seed meal, peptides containing Tyr and Leu residues have been identified in various species. For example, Pseudostellarin-A, a cyclic pentapeptide isolated from the roots of Pseudostellaria heterophylla, contains the sequence this compound-Ala-Gly-Pro. sphinxsai.com

In animals, peptides containing Tyr and Leu are found in sources like milk proteins (casein and whey), where enzymatic hydrolysis can release various bioactive peptides, including those with Tyr and Leu residues. rsc.orgoup.com Marine organisms, such as sardinelle and Antarctic krill, have also been shown to contain proteins that yield peptides with Tyr and Leu upon hydrolysis. mdpi.commdpi.com

Fungi also synthesize proteins containing tyrosine and leucine. While the direct isolation of the this compound dipeptide from fungal hydrolysates is less commonly reported, studies on fungal proteins and peptides indicate the presence of these amino acids within their structures. helsinki.fioup.comnih.gov

Characterization of this compound within Larger Peptide Sequences (e.g., RVAPEEHPVEGRYLV)

This compound frequently exists as part of longer peptide chains within native proteins or as fragments generated during proteolysis. The specific sequence context of this compound can influence the biological activity and properties of the larger peptide.

A notable example is the pentadecapeptide RVAPEEHPVEGRYLV isolated from Cyclina sinensis protein hydrolysates, which explicitly contains the this compound sequence at its C-terminus. researchgate.netdntb.gov.uareferencecitationanalysis.commdpi.comnih.govdntb.gov.ua Other examples of peptides containing Tyr and Leu in various arrangements include:

Leu-His-Tyr and Pro-His-Tyr-Leu from sardinelle. mdpi.comoup.com

Tyr-Gly-Leu-Phe (alpha-lactorphin) and this compound-Leu-Phe (beta-lactorphin) derived from whey protein. oup.com

Ile-Leu-Tyr-Met-Pro, a pentapeptide isolated from Cyclina sinensis. researchgate.netspandidos-publications.comresearchgate.net

Cyclo[this compound-Ala-Gly-Pro] (Pseudostellarin-A). sphinxsai.com

Ser-Tyr-Leu found in some cyanobacteria-inspired peptides. scienggj.org

Val-Tyr-Leu, a tripeptide. nih.gov

this compound-Ile, a tripeptide. nih.gov

These examples highlight that the this compound dipeptide unit is a recurring motif within a variety of naturally occurring peptides and proteins.

Data Table: Examples of Peptides Containing the this compound Sequence

| Peptide Sequence | Source | Length (Amino Acids) | Reference |

| This compound | Perilla Seed Meal | 2 | nih.govmdpi.complos.org |

| RVAPEEHPVEGRYLV | Cyclina sinensis | 15 | researchgate.netmdpi.comnih.gov |

| Leu-His-Tyr | Sardinelle | 3 | mdpi.comoup.com |

| Pro-His-Tyr-Leu | Sardinelle | 4 | mdpi.comoup.com |

| Tyr-Gly-Leu-Phe | Whey Protein | 4 | oup.com |

| This compound-Leu-Phe | Whey Protein | 4 | oup.com |

| Ile-Leu-Tyr-Met-Pro | Cyclina sinensis | 5 | researchgate.netspandidos-publications.comresearchgate.net |

| cyclo[this compound-Ala-Gly-Pro] | Pseudostellaria heterophylla | 5 (cyclic) | sphinxsai.com |

| Ser-Tyr-Leu | Cyanobacteria (inspired) | 3 | scienggj.org |

| Val-Tyr-Leu | - | 3 | nih.gov |

| This compound-Ile | - | 3 | nih.gov |

Enzymatic Pathways of this compound Formation

The formation of dipeptides like this compound in biological systems primarily occurs through the enzymatic breakdown of larger proteins or peptides, a process known as proteolysis. While the de novo biosynthesis of individual amino acids (tyrosine and leucine) follows specific pathways, the dipeptide this compound is typically generated from precursors containing the pre-formed this compound peptide bond.

General Mechanisms of Proteolysis and Peptidogenesis Leading to Dipeptide Formation

Proteolysis is the hydrolysis of peptide bonds in proteins and peptides, catalyzed by enzymes called proteases or peptidases. wikipedia.orgnih.gov This process is essential for various biological functions, including digestion, protein turnover, and the generation of signaling molecules. Proteases are classified based on where they cleave peptide bonds: endopeptidases cleave within the peptide chain, while exopeptidases cleave from the ends. Exopeptidases include aminopeptidases (cleaving from the N-terminus) and carboxypeptidases (cleaving from the C-terminus). nih.gov

Dipeptides, consisting of two amino acids linked by a single peptide bond, can be released from larger peptides or proteins through the action of specific peptidases that cleave at appropriate sites. Dipeptidyl peptidases, for example, can release dipeptides from the N-terminus of a polypeptide chain. nih.gov The formation of this compound from a larger peptide containing the sequence -X-Tyr-Leu-Y- (where X and Y are other amino acids or termini) would require proteolytic cleavage of the peptide bond between X and Tyr and the peptide bond between Leu and Y.

While proteolysis is the primary natural route for dipeptide generation from larger precursors, the enzymatic synthesis of peptide bonds (peptidogenesis) is also possible. Proteases, as catalysts, can also catalyze the reverse reaction of hydrolysis under specific, often non-physiological, conditions. nih.govmdpi.com This kinetically controlled synthesis can lead to the formation of peptide bonds. However, in typical aqueous biological environments, the hydrolysis of peptide bonds is thermodynamically favored. mdpi.com Therefore, the presence of this compound as a naturally occurring dipeptide is predominantly a result of the breakdown of proteins and peptides containing this sequence.

Hypothetical Biosynthetic Routes for this compound in Specific Organisms

Considering that this compound is primarily generated through the breakdown of larger proteins, hypothetical "biosynthetic" routes for the dipeptide itself in specific organisms would likely involve the synthesis of proteins containing the this compound sequence, followed by their enzymatic degradation.

The biosynthesis of tyrosine and leucine as individual amino acids occurs through distinct pathways in organisms capable of de novo amino acid synthesis, such as plants and many microorganisms. Tyrosine is synthesized via the shikimate pathway, typically involving arogenate dehydrogenase or prephenate dehydrogenase depending on the organism. nih.govfrontiersin.orgresearchgate.net Leucine biosynthesis involves a pathway starting from 2-ketoisovalerate. nih.gov These individual amino acids are then incorporated into proteins during ribosomal protein synthesis according to the genetic code.

Therefore, a hypothetical route for the formation of the this compound dipeptide within an organism would involve:

Synthesis of a protein or peptide containing the this compound sequence through the standard ribosomal machinery, using the biosynthesized or acquired tyrosine and leucine.

Subsequent enzymatic cleavage of this larger protein or peptide by specific intracellular or extracellular peptidases that release the this compound dipeptide.

The specificity of the proteases present in a particular organism would dictate which peptide bonds are cleaved and thus which dipeptides, including this compound, are generated from endogenous or exogenous protein sources. For example, the isolation of this compound from perilla seed meal hydrolysates indicates the presence of proteases (either endogenous to the seed or added during processing) capable of cleaving peptide bonds to release this dipeptide. plos.org Similarly, the identification of RVAPEEHPVEGRYLV from Cyclina sinensis hydrolysates points to proteolytic activity that generates this specific pentadecapeptide containing the this compound sequence. researchgate.netmdpi.comnih.gov

While de novo synthesis of this compound directly from simpler precursors is not a standard biological pathway, the enzymatic machinery for synthesizing proteins containing the this compound motif and the proteolytic systems capable of releasing this dipeptide from those proteins represent the de facto "biosynthetic" and processing routes leading to its occurrence.

Metabolism and Degradation Pathways of this compound

The breakdown of this compound can occur through enzymatic cleavage of its peptide bond or via reactions with reactive oxygen species. These processes lead to the formation of constituent amino acids or various oxidized products.

Enzymatic Hydrolysis by Proteases and Peptidases

Enzymatic hydrolysis, catalyzed by proteases and peptidases, is a primary mechanism for peptide degradation in biological systems. These enzymes cleave peptide bonds through the addition of water. Proteases are broadly classified as endopeptidases, which cleave internal peptide bonds, and exopeptidases, which act near the N- or C-termini nih.govnih.gov. Dipeptides like this compound are typically substrates for dipeptidases, a type of exopeptidase that hydrolyzes dipeptides into two amino acids nih.gov.

Susceptibility to Thermolysin, Subtilisin, Chymotrypsin (B1334515), and Aspergillopeptidase A

The susceptibility of peptide bonds involving tyrosine and leucine residues to cleavage by specific proteases has been investigated. Chymotrypsin, a serine protease, is known to preferentially cleave peptide bonds at the carboxyl side of aromatic amino acids like tyrosine and phenylalanine, and to a lesser extent, leucine nih.govcambridgemedchemconsulting.comfao.org. Thermolysin and subtilisin are also proteases that can act on peptides containing tyrosine and leucine residues nih.govmdpi.com. Studies involving peptide synthesis in organic solvents have indicated that enzymes such as chymotrypsin and subtilisin can catalyze reactions involving N-Bz-L-Tyr-L-Leu-NH₂, suggesting their ability to interact with peptides containing this sequence mdpi.com. Papain, a cysteine protease, has also been shown to cleave peptides at sites involving tyrosine and leucine nih.govmdpi.comcaymanchem.com.

However, the specificity towards the this compound dipeptide bond can vary among enzymes. For instance, Aspergillopeptidase A, a fungal aspartic proteinase, has been reported not to hydrolyze Z-Tyr-Leu researchgate.net. This suggests that while some proteases can cleave peptide bonds adjacent to tyrosine or leucine within larger peptides, their activity may be limited or absent when these residues form a dipeptide.

Oxidative Degradation and Radical Interactions

Oxidative degradation of peptides and proteins, including this compound, can occur through reactions with reactive oxygen species (ROS), particularly hydroxyl radicals (HO•). These reactions can lead to covalent modifications of amino acid side chains and the peptide backbone nih.gov.

Reactivity with Hydroxyl Radicals via Fenton Reaction

Hydroxyl radicals, highly reactive oxidants, can be generated through metal-catalyzed decomposition of hydrogen peroxide, such as in the Fenton reaction (Fe²⁺/H₂O₂) nih.govtandfonline.commdpi.com. Exposure of peptides like this compound to hydroxyl radicals generated under Fenton reaction conditions results in their oxidation nih.govresearchgate.netresearchgate.net. This process can lead to a variety of oxidation products.

Identification of Oxidation Products and Spin Adducts (e.g., Carbon, Oxygen, Alkoxyl, Peroxyl Radicals)

Oxidation of this compound by hydroxyl radicals generates various products. Through techniques such as mass spectrometry (MS), high-performance liquid chromatography-mass spectrometry (HPLC-MS), and electrospray tandem mass spectrometry (HPLC-MSⁿ), researchers have identified oxidation products with different numbers of oxygen atoms attached to the dipeptide nih.gov.

Free radical intermediates formed during the oxidation process can be trapped using spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) to form more stable spin adducts that can be analyzed by techniques like LC-MS researchgate.netresearchgate.net. Studies using spin trapping have detected carbon and oxygen DMPO adducts, as well as adducts bearing two DMPO molecules researchgate.net. Both alkoxyl and peroxyl radicals have been identified as intermediates in the oxidative degradation of peptides researchgate.netnih.govmdpi.com. DMPO adducts of acyl radical species, resulting from the cleavage of the peptide backbone, have also been observed researchgate.netresearchgate.net.

Influence of Amino Acid Positional Isomerism on Oxidation Mechanisms (this compound vs. Leu-Tyr)

The position of amino acid residues within a dipeptide can influence the mechanisms and products of oxidative degradation. Comparative studies on the oxidation of isomeric dipeptides, this compound (YL) and Leu-Tyr (LY), by hydroxyl radicals have revealed notable differences nih.govresearchgate.netresearchgate.net.

While both amino acids in the dipeptides can be oxidized, the specific oxidation products observed can differ depending on whether tyrosine or leucine is at the N-terminal or C-terminal position nih.gov. For instance, oxidation products with up to four oxygen atoms have been detected for both this compound and Leu-Tyr, but products with five oxygen atoms were found only in Leu-Tyr nih.gov. Furthermore, Leu-Tyr oxidation has been shown to yield more isomers with one and two oxygen atoms compared to this compound nih.gov.

Biological Functions and Activities of Tyr Leu in Research Models

Neurological and Behavioral Modulation

Research in murine models has indicated that Tyr-Leu can influence neurological pathways and modulate behavioral responses, suggesting potential applications in addressing conditions related to mood and stress.

Antidepressant-like Effects in Murine Models

Investigations in mice have demonstrated that this compound exhibits antidepressant-like activity. Studies employing standard behavioral tests, such as the forced swim test and tail suspension test, commonly used to screen for antidepressant effects, have shown that administration of this compound can reduce immobility time, indicative of such an effect researchgate.netdntb.gov.uaresearchgate.net. This activity has been observed following different routes of administration, including oral, intracerebroventricular, and intraperitoneal routes researchgate.net. Mechanistically, this compound has been shown to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus region of the hippocampus researchgate.net.

Anxiolytic-like Activity in Murine Models

In addition to its antidepressant-like effects, this compound has also demonstrated anxiolytic-like activity in murine models. Studies have reported that oral administration of this compound can exert anxiety-reducing effects theinterstellarplan.comresearchgate.netmdpi-res.com. The proposed mechanisms underlying this anxiolytic-like activity involve the potential activation of key neurotransmitter receptors, including serotonin (B10506) 5-HT1A, dopamine (B1211576) D1, and GABAA receptors theinterstellarplan.comresearchgate.net.

Influence on Hippocampal Neurogenesis and Progenitor Cell Proliferation

Research suggests that this compound can impact neurogenesis, the process of generating new neurons, specifically in the hippocampus. Studies have indicated that this compound can enhance the proliferation of hippocampal progenitor cells both in vivo and in vitro. This effect has been evidenced by an increase in bromo-2′-deoxyuridine-positive cells and doublecortin expression in the dentate gyrus of the hippocampus researchgate.net. Notably, this influence on hippocampal progenitor cell proliferation appears to be independent of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and neuronal survival researchgate.net.

Modulation of Hypothalamo-Pituitary-Adrenal (HPA) Axis Activity

The Hypothalamo-Pituitary-Adrenal (HPA) axis is a central neuroendocrine system that regulates the body's stress response. Studies have shown that this compound can modulate the activity of this axis. Specifically, this compound has been observed to suppress the activation of the HPA axis that is typically induced by acute stress, such as forced swim stress researchgate.netdntb.gov.ua. This modulation of the HPA axis by this compound may contribute to its observed behavioral effects, particularly in the context of stress-related conditions.

Antioxidant Properties

Beyond its effects on the nervous system, this compound has also been investigated for its antioxidant capabilities, particularly in in vitro systems.

In Vitro Radical Scavenging Capabilities (e.g., DPPH, ABTS, Hydroxyl Radicals)

In vitro studies have demonstrated that this compound possesses potent antioxidant properties, exhibiting the ability to scavenge various free radicals mdpi.com. These capabilities have been assessed using common antioxidant assays, including those measuring the scavenging of DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radicals mdpi.com. The presence of the aromatic amino acid tyrosine within the dipeptide structure is believed to contribute significantly to these antioxidant effects, primarily through the donation of hydrogen atoms from its phenolic hydroxyl group to neutralize free radicals mdpi.com.

Inhibition of Lipid Peroxidation in Biological Systems

Lipid peroxidation is a critical process in oxidative damage, involving the degradation of lipids. Research indicates that this compound possesses the ability to inhibit lipid peroxidation in biological systems. For instance, studies on rat liver have shown that synthesized this compound can effectively inhibit lipid peroxidation plos.orgresearchgate.net. The presence of hydrophobic amino acids like leucine (B10760876) in peptides may enhance their solubility in lipids, thereby facilitating interactions with radical species and contributing to higher antioxidant activity, including the retardation of lipid peroxidation researchgate.net.

Data Table: Inhibition of Lipid Peroxidation by this compound

| Research Model | Observed Effect on Lipid Peroxidation | Reference |

| Rat liver | Inhibition of lipid peroxidation | plos.orgresearchgate.net |

Contribution to Overall Oxidative Stress Mitigation

Research using cellular models, such as HepG-2 cells, has indicated that this compound can protect against hydrogen peroxide-induced oxidative damage without exhibiting cytotoxicity plos.orgresearchgate.net. Similarly, in human red blood cells, peptides containing this compound, such as this compound-Ala, have shown the ability to alleviate, though not completely inhibit, oxidative damage induced by AAPH (2,2-azobis (2-methylpropionamide)-dihydrochloride). This protective effect was observed to be concentration-dependent nih.govacs.orgresearchgate.net. The presence of aromatic amino acids like tyrosine can contribute to antioxidant effects by donating protons to electron-deficient free radicals researchgate.net. Hydrophobic amino acids like leucine may also play a role by allowing the peptide to interact with lipid-soluble free radicals researchgate.net.

Data Table: Oxidative Stress Mitigation by this compound

| Assay/Model | Observed Antioxidant Activity | Reference |

| DPPH radical scavenging | Efficient quenching | plos.org |

| ABTS radical scavenging | Efficient quenching | plos.org |

| Hydroxyl radical scavenging | Efficient quenching | plos.org |

| Oxygen Radical Absorbance Capacity (ORAC) | High capacity | plos.org |

| HepG-2 cells (H₂O₂-induced damage) | Protection against oxidative damage | plos.orgresearchgate.net |

| Human red blood cells (AAPH-induced damage) | Alleviation of oxidative damage (as part of this compound-Ala) | nih.govacs.orgresearchgate.net |

Immunomodulatory Effects

This compound has also been investigated for its potential immunomodulatory effects, particularly concerning macrophage activity and the regulation of inflammatory mediators.

Stimulation of Macrophage Phagocytic Activity (e.g., RAW264.7 Cells)

Macrophages are key immune cells involved in phagocytosis, the process of engulfing and removing pathogens and cellular debris. Research using the murine macrophage cell line RAW264.7 has explored the impact of peptides containing this compound on phagocytic activity. While this compound itself was not the sole peptide studied in one notable instance, a pentadecapeptide containing the this compound sequence (Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val) was shown to significantly enhance macrophage phagocytosis in RAW264.7 cells in a dose-dependent manner nih.govmdpi.com. This suggests that the presence of this compound within a larger peptide sequence may contribute to the stimulation of macrophage phagocytic activity.

Data Table: Effect on Macrophage Phagocytic Activity

| Cell Line | Peptide Containing this compound | Observed Effect on Phagocytosis | Reference |

| RAW264.7 | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Enhanced phagocytosis (dose-dependent) | nih.govmdpi.com |

Regulation of Pro-inflammatory Cytokine and Mediator Production (e.g., NO, TNF-α, IL-6, IL-1β)

Inflammatory responses involve the production of various cytokines and mediators. Studies on peptides containing this compound have investigated their influence on the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

In RAW264.7 cells, the pentadecapeptide containing this compound (Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val) was found to increase the production of NO, TNF-α, IL-6, and IL-1β nih.govmdpi.comnih.gov. This suggests a role in stimulating the production of these mediators in this specific research model. Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α are crucial for coordinating cell-mediated immune responses and play a significant role in modulating the immune system thermofisher.com.

Data Table: Effect on Pro-inflammatory Mediators in RAW264.7 Cells

| Mediator | Peptide Containing this compound | Observed Effect on Production | Reference |

| Nitric Oxide (NO) | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Increased production (dose-dependent) | nih.govmdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Increased production | nih.govmdpi.comnih.gov |

| Interleukin-6 (IL-6) | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Increased production | nih.govmdpi.comnih.gov |

| Interleukin-1 beta (IL-1β) | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Increased production | nih.govmdpi.comnih.gov |

Activation of Intracellular Signaling Pathways (e.g., NF-κB, NLRP3)

The immunomodulatory effects of peptides are often mediated through the activation or regulation of intracellular signaling pathways. The pentadecapeptide containing this compound (Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val) has been shown to up-regulate the protein levels of nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) in RAW264.7 cells nih.govmdpi.comnih.gov. Furthermore, it down-regulated the expression of the inhibitor of nuclear factor kappa B alpha (IκB-α) nih.govmdpi.com. These findings suggest that this peptide might stimulate macrophage activities by activating the NF-κB signaling pathway nih.govmdpi.com. The NF-κB pathway is a key regulator of genes involved in the inflammatory response, controlling the production of pro-inflammatory cytokines and mediators like NO, TNF-α, IL-6, and IL-1β rsc.orgacs.org. The NLRP3 inflammasome is another critical component of the innate immune system that mediates the maturation and secretion of pro-inflammatory cytokines like IL-1β researchgate.netfrontiersin.org.

Data Table: Effect on Intracellular Signaling Pathways in RAW264.7 Cells

| Signaling Molecule/Pathway | Peptide Containing this compound | Observed Effect | Reference |

| NF-κB (protein level) | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Up-regulated | nih.govmdpi.comnih.gov |

| IκB-α (expression) | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Down-regulated | nih.govmdpi.com |

| NLRP3 (protein level) | Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val | Up-regulated | nih.govmdpi.comnih.gov |

Interactions with Central Carbon Metabolism

Research into the direct interactions of the dipeptide this compound with central carbon metabolism is an emerging area. While the constituent amino acids, tyrosine and leucine, are involved in various metabolic pathways, studies specifically on the dipeptide's influence on central carbon metabolism enzymes or pathways are limited but suggest potential regulatory roles for dipeptides.

Modulation of Metabolic Enzyme Activity

Dipeptides, including this compound, have been investigated for their ability to interact with and potentially modulate the activity of metabolic enzymes. Studies using co-fractionation mass spectrometry (CF-MS) and other biochemical approaches have aimed to map protein-metabolite interaction (PMI) networks to understand how small molecules like dipeptides influence protein function biorxiv.orgbiorxiv.orgnih.gov.

While some research has focused on the interaction of other Tyr-containing dipeptides, such as Tyr-Asp, with enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPC), suggesting a role in redirecting metabolic flux embopress.orgconicet.gov.ar, the specific modulation of metabolic enzyme activity directly by this compound has also been explored in the context of broader PMI studies biorxiv.org. These studies indicate that various dipeptides, including this compound, may have distinct putative targets compared to their individual amino acid components biorxiv.org. The functional significance of these interactions for this compound specifically in modulating metabolic enzyme activity requires further detailed investigation.

Role in Protein-Metabolite Interaction Networks

This compound is recognized as a small molecule that can participate in protein-metabolite interaction (PMI) networks biorxiv.orgbiorxiv.org. These networks are crucial for regulating protein activities, protein-protein interactions, and cellular processes biorxiv.orgnih.gov. Studies utilizing techniques like CF-MS have included this compound in analyses aimed at identifying interactions between metabolites and proteins biorxiv.org.

Research suggests that dipeptides, including this compound, possess a unique set of potential protein targets that are distinct from those of individual amino acids like valine, leucine, or isoleucine biorxiv.org. This highlights that the biological function of dipeptides is not simply the sum of their constituent amino acids and that their specific sequence matters conicet.gov.ar. The identification of this compound within these interaction networks suggests a potential role in cellular regulation through binding to protein partners biorxiv.orgnih.gov.

Other Reported Biological Engagements

Beyond its potential involvement in metabolic enzyme modulation and protein interaction networks, this compound has been associated with other biological phenomena in research models.

Association with Chronic Myelogenous Leukemia Stem Cell Activity

Chronic Myelogenous Leukemia (CML) is a type of cancer characterized by the presence of the BCR-ABL1 oncogene in hematopoietic stem cells, leading to the formation of leukemic stem cells (LSCs) researchgate.netmdpi.comnih.gov. Research has investigated the metabolic dependencies of CML stem cells as potential therapeutic targets mdedge.com.

Studies have revealed that CML stem cells can accumulate high levels of certain dipeptide species, which appear to act as nutrients for these cells mdedge.com. While specific dipeptides like Ala-Leu, Asp-Leu, Ser-Tyr, and Thr-Val were highlighted as being present at significantly higher levels in CML stem cells compared to normal hematopoietic stem cells, the broader context of dipeptide uptake via transporters like Slc15A2 and their role in promoting CML stem cell maintenance through activating amino-acid signaling pathways has been explored mdedge.com. Although this compound is a dipeptide, its specific and direct association with promoting chronic myelogenous leukemia stem cell activity is an area that would require targeted research to elucidate its precise role, if any, within the context of the observed dipeptide accumulation and utilization by these cells.

Potential as a Functional Food Ingredient

Bioactive peptides derived from food proteins have garnered attention for their potential health benefits and their use as functional food ingredients oup.comhogrefe.comnih.gov. These peptides can exhibit various biological activities, including antioxidant, antihypertensive, and immunomodulatory effects oup.comhogrefe.commdpi.com.

This compound has been identified as a dipeptide with potential as a functional food ingredient, particularly in the context of its antioxidant properties mdpi.com. Research on protein hydrolysates from sources like perilla seeds has led to the isolation and characterization of this compound, demonstrating in vitro antioxidant capabilities against various radicals mdpi.com. Structure-activity relationship studies have suggested that the tyrosine residue in this compound plays an important role in its antioxidant activity, likely due to the hydrogen-donating ability of its phenolic group mdpi.com. This antioxidant potential suggests that this compound, as a component of protein hydrolysates, could be utilized as a functional food additive to enhance food quality and potentially offer health benefits related to managing oxidative stress mdpi.com.

Molecular Mechanisms of Action of Tyr Leu

Receptor Binding and Activation

Tyr-Leu has been shown to interact with both biological and synthetic receptors, exhibiting varying degrees of affinity and specificity.

Agonistic Effects on Specific Receptors (e.g., Serotonin (B10506) 5-HT1A, Dopamine (B1211576) D1, GABAA Receptors)

Research indicates that this compound may exert some of its effects through the activation of specific neurotransmitter receptors, including serotonin 5-HT1A, dopamine D1, and GABAA receptors. Studies using selective antagonists for these receptors have shown inhibition of this compound's observed anxiolytic-like activity in mice. nih.govresearchgate.net This suggests that the dipeptide's effects are mediated, at least in part, through these receptor systems. nih.govresearchgate.net

While this compound appears to activate these receptors, studies have also indicated that it may not have a direct binding affinity for them. nih.gov This suggests an indirect mechanism of activation, potentially involving downstream signaling pathways or interaction with intermediary molecules. The order of activation for these receptors has been suggested to be 5-HT1A, followed by D1, and then GABAA receptors. nih.gov

Interaction with Synthetic Receptors (e.g., Cucurbitnih.govuril, Q8) Exhibiting Sequence Selectivity

This compound, particularly as part of larger peptide sequences like the tripeptide this compound-Ala, has demonstrated significant interactions with synthetic receptors such as cucurbit nih.govuril (Q8). acs.orgsuprabank.orgacs.orgtrinity.edu Q8 is a synthetic host molecule known for its ability to bind guests within its cavity. rsc.orgtrinity.edu

Studies have shown that Q8 binds the tripeptide this compound-Ala with nanomolar affinity and high sequence specificity in aqueous solutions. acs.orgsuprabank.orgacs.orgtrinity.edu This interaction is significantly stronger than with sequence isomers like Tyr-Ala-Leu, highlighting the importance of the specific this compound sequence for high-affinity binding to Q8. suprabank.orgacs.orgtrinity.edu Modeling and experimental data suggest that both the Tyr and Leu side chains of the peptide can bind snugly within the Q8 cavity, stabilized by interactions such as hydrogen bonds. acs.orgsuprabank.org This type of sequence-specific binding by a synthetic receptor in aqueous solution is a notable achievement in supramolecular chemistry, drawing comparisons to the specificity of antibodies. acs.orgsuprabank.orgacs.orgtrinity.edu

The binding of peptides containing the this compound sequence by Q8 can occur at both N-terminal and non-N-terminal positions, although there is substantial specificity for the N-terminal this compound. trinity.edu The binding process is primarily enthalpically driven. trinity.edu

Intracellular Signaling Cascades

The activation of receptors by this compound or peptides containing the this compound sequence can trigger various intracellular signaling events.

Downstream Effects of Receptor Activation on Cellular Processes

Activation of receptors, such as those mentioned in Section 4.1.1, by this compound can lead to downstream effects on cellular processes. For instance, the anxiolytic-like activity associated with this compound is mediated through the activation of 5-HT1A, D1, and GABAA receptors, which are coupled to various intracellular signaling pathways. nih.govresearchgate.net

Involvement in Stress Response Pathways

This compound has been implicated in modulating the stress response. Research indicates that this compound can suppress the activation of the hypothalamo-pituitary-adrenal axis, a key system involved in the body's stress response, in mice subjected to forced swim stress. nih.govnih.gov This suggests a role for this compound in moderating physiological responses to stress. nih.govnih.gov

The involvement of Tyr and Leu in stress response pathways is further supported by studies examining amino acid metabolism under stress conditions. For example, under salt stress in plants, the concentrations of several amino acids, including Leu and Tyr, have been observed to increase, and metabolic pathways involving tyrosine and leucine (B10760876) are significantly induced. mdpi.com Additionally, stress-induced depletion of specific tRNAs, including tyrosine tRNA and leucine tRNA, has been observed, leading to translational repression of certain genes as part of a stress response pathway. embopress.orgbiorxiv.org While these findings are not directly about the this compound dipeptide's mechanism in stress response in animals, they highlight the broader involvement of its constituent amino acids in cellular responses to stress.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 134978 |

| Leu-Enkephalin | 461776 |

| Serotonin (5-HT) | 5208 |

| Dopamine | 681 |

| GABA | 149 |

| Cucurbit nih.govuril (Q8) | 10212909 |

Interactive Data Tables

Based on the search results, here is a table summarizing some key binding data for this compound-Ala with Cucurbit nih.govuril:

| Peptide | Synthetic Receptor | Equilibrium Dissociation Constant (Kd) | Affinity (nM) | Specificity Comparison |

| This compound-Ala | Cucurbit nih.govuril (Q8) | 7.2 nM | 7.2 | High (vs. Tyr-Ala-Leu) |

| Tyr-Ala-Leu | Cucurbit nih.govuril (Q8) | 34 μM | 34000 | 4700-fold weaker |

Note: The interactive functionality of data tables is a simulated representation. In a live environment, this table could be sortable or filterable.

Another table summarizing the receptors involved in this compound's anxiolytic-like activity:

| Receptor | Role in Anxiolytic Activity | Evidence |

| Serotonin 5-HT1A | Involved | Antagonist inhibits this compound's activity. nih.govresearchgate.net |

| Dopamine D1 | Involved | Antagonist inhibits this compound's activity. nih.govresearchgate.net |

| GABAA Receptor | Involved | Antagonist inhibits this compound's activity. nih.govresearchgate.net |

Note: The interactive functionality of data tables is a simulated representation. In a live environment, this table could be sortable or filterable.

Protein-Peptide Interactions

This compound, as a dipeptide, can engage in interactions with proteins. These interactions can involve direct binding to specific protein targets, the formation of protein-bound dipeptides, and potential influence on the function of various protein classes, including enzymes, RNA-binding proteins, and chaperones. The nature of these interactions is often dictated by the chemical properties of the constituent amino acids, tyrosine and leucine, such as the aromatic ring of tyrosine and the hydrophobic side chain of leucine.

Direct Binding to Protein Targets and Modulation of their Function

Direct binding of dipeptides to protein targets is a recognized mechanism through which they can exert biological effects. Studies on synthetic receptors, such as cucurbit[n]urils (e.g., Q8), have demonstrated that these molecules can bind to dipeptide sequences, including this compound, with high affinity rsc.orgmdpi.comresearchgate.net. This binding can occur through mechanisms like a "pair-inclusion motif," where the dipeptide's structure allows its side chains to be encapsulated within the receptor's cavity rsc.org. The affinity of such binding can be influenced by the surrounding amino acid sequence mdpi.comresearchgate.net.

In biological systems, certain proteins, like the N-recognins UBR1 and UBR2 in the N-end rule pathway, are known to recognize and bind dipeptides. These N-recognins possess binding pockets specific for different types of N-terminal residues, including a domain that binds bulky hydrophobic residues such as tyrosine and leucine (Type 2 residues) nih.govbiorxiv.org. This interaction is part of a proteolytic system where the N-terminal amino acid can influence protein half-life nih.gov. While this pathway recognizes dipeptides containing Tyr and Leu at the N-terminus, it illustrates a mechanism of direct protein binding by dipeptides.

Formation of Protein-Bound Dipeptides and Associated Networks

The existence of protein-bound dipeptides within cells has been supported by experimental findings. A study utilizing a biochemical approach (PROMIS) in yeast identified a significant number of proteogenic dipeptides that co-eluted with proteins, suggesting their presence in protein complexes nih.govresearchgate.net. This indicates that dipeptides like this compound could potentially exist in a protein-bound state within cellular environments, potentially influencing protein function or participating in regulatory networks. While specific protein-bound networks involving this compound have not been extensively characterized in the provided literature, the principle of dipeptides associating with proteins in vivo has been established nih.govresearchgate.net.

Influence on Enzymes, RNA-Binding Proteins, and Chaperones

Dipeptides have been shown to influence the activity of various protein classes, including enzymes, RNA-binding proteins, and chaperones. For instance, the dipeptide Ser-Leu has been found to interact with metabolic enzymes, chaperones, and proteasomal subunits in yeast nih.govresearchgate.net. Furthermore, Ser-Leu was demonstrated to directly bind to and activate phosphoglycerate kinase (Pgk1), a glycolytic enzyme nih.govresearchgate.net. Another dipeptide, Tyr-Asp, has been shown to inhibit the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) nih.govresearchgate.net. These examples highlight the capacity of dipeptides to modulate enzyme function through direct interaction.

Structure Activity Relationship Sar Studies of Tyr Leu

Importance of Amino Acid Sequence and Stereochemistry

The precise order in which amino acids are linked is a fundamental principle of peptide bioactivity. Swapping the positions of Tyrosine and Leucine (B10760876) creates a distinct molecule, Leu-Tyr, with a different activity profile, underscoring the importance of the sequence.

Comparative Analysis of Tyr-Leu vs. Leu-Tyr in Biological Activity

The sequence of amino acids is a critical factor determining the biological properties of peptides, particularly their antioxidant capacity. Research consistently demonstrates that the position of Tyrosine within a dipeptide significantly influences its effectiveness as an antioxidant. Specifically, dipeptides with Tyrosine at the N-terminal position, such as this compound, exhibit more robust antioxidant activities compared to their isomers with C-terminal Tyrosine, like Leu-Tyr. researchgate.net

Studies measuring antioxidant capacity have quantified this difference. For instance, in assays using the ABTS radical, dipeptides with N-terminal Tyrosine show significantly higher antioxidant values than those with C-terminal Tyrosine. nih.gov This enhanced activity is attributed to the accessibility of Tyrosine's phenolic hydroxyl group, which is more readily available to donate a hydrogen atom and neutralize free radicals when it is at the N-terminus. nih.govetprotein.com

| Peptide Structure | Relative Antioxidant Capacity | Postulated Reason |

|---|---|---|

| N-Terminal Tyrosine (e.g., this compound) | Higher | Greater accessibility of the phenolic hydroxyl group for radical scavenging. nih.gov |

| C-Terminal Tyrosine (e.g., Leu-Tyr) | Lower | Reduced accessibility of the phenolic hydroxyl group. nih.gov |

Significance of N-terminal this compound Sequence for Antidepressant-like Effects

Recent research has identified that the dipeptide this compound itself exhibits potent antidepressant-like activity. nih.govkyoto-u.ac.jp Studies have shown that this compound can produce these effects in mice, suggesting a direct role in modulating neurological pathways related to mood. nih.govkyoto-u.ac.jp The mechanism appears to involve the enhancement of progenitor cell proliferation in the hippocampus and moderation of the stress response. kyoto-u.ac.jpnih.gov

Interestingly, this activity seems to be linked to the specific structure of an aromatic amino acid followed by Leucine, as similar effects were observed with Phe-Leu and Trp-Leu. kyoto-u.ac.jp This highlights the importance of the N-terminal this compound sequence not just as a component of larger peptides but as a bioactive dipeptide in its own right. The anxiolytic and antidepressant-like activities have also been noted in the tripeptide this compound-Gly (YLG), further emphasizing the significance of the this compound sequence at the N-terminus for neuroactive properties. nih.govnih.gov

Role of Constituent Amino Acid Side Chains

The individual side chains of Tyrosine and Leucine bestow unique chemical properties upon the this compound dipeptide, which are fundamental to its biological functions.

Contribution of Tyrosine's Phenolic Hydroxyl Group to Antioxidant Activity

The antioxidant capability of this compound is primarily attributed to the phenolic hydroxyl (-OH) group on the side chain of the Tyrosine residue. nih.gov This functional group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby mitigating oxidative stress. etprotein.com This process, known as a Hydrogen Atom Transfer (HAT) mechanism, is a key pathway through which phenolic compounds exert their antioxidant effects. etprotein.com The efficiency of this action is enhanced when Tyrosine is at the N-terminal position, as this configuration makes the hydroxyl group more sterically accessible for interaction with radicals. researchgate.netnih.gov

Impact of Peptide Modifications and Derivatives

The biological activity and physicochemical properties of the dipeptide this compound can be significantly altered through strategic chemical modifications. Changes to the N-terminus, elongations at the C-terminus, or complexation with metal ions can introduce new functionalities, influence self-assembly behavior, and modify interactions with biological targets. These structure-activity relationship (SAR) studies are crucial for designing this compound derivatives with enhanced or novel therapeutic and biotechnological applications.

Effects of N-terminal Modifications (e.g., Fmoc-Tyr-Leu) on Self-Assembly and Hydrogelation

Modification of the N-terminus of this compound, particularly with the bulky aromatic fluorenylmethoxycarbonyl (Fmoc) group, has a profound impact on its molecular self-assembly and ability to form hydrogels. The Fmoc group, widely used as a protecting group in peptide synthesis, can drive the organization of peptide molecules into supramolecular structures. nih.gov This process is primarily governed by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl moieties, hydrogen bonding between the peptide backbones, and hydrophobic interactions. nih.govmdpi.com

Fmoc-Tyr-Leu is an extensively studied dipeptide that demonstrates these principles. nih.gov The self-assembly process typically leads to the formation of β-sheet structures, which then organize into higher-order architectures like nanofibers. nih.gov These fibers entangle to form a three-dimensional network that immobilizes water, resulting in a self-supporting hydrogel. nih.gov The phenolic hydroxyl group of the tyrosine residue also plays a role, potentially influencing the hydrogelation process. nih.gov

The properties of these hydrogels can be tuned by external stimuli. For instance, ultrasonication has been shown to control the self-assembly of Fmoc-Tyr-Leu, causing a transformation from coiled nanofibers to spherical aggregates by enhancing the stacking interactions between the fluorenyl rings. nih.gov Furthermore, by systematically substituting amino acid residues, a series of Fmoc-dipeptides including Fmoc-Tyr-Leu (Fmoc-YL) have been designed to form shear-thinning hydrogels with instantaneous self-healing properties, which are desirable for biomedical applications. acs.org The enhancement of hydrophobic interactions is a key factor in promoting the mechanical rigidity of these hydrogels, while strong hydrogen-bonding contributes to their self-healing capabilities. acs.org

| Modification | Compound | Key Findings on Self-Assembly & Hydrogelation |

| N-terminal | Fmoc-Tyr-Leu | Forms hydrogels through the self-assembly of nanofibers driven by π-π stacking and hydrogen bonds. nih.gov |

| Self-assembly process can be controlled by ultrasonication, altering nanostructure from fibers to spheres. nih.gov | ||

| Can be engineered to form shear-thinning and self-healing hydrogels. acs.org |

Exploration of C-terminal Elongations and their Activity Profiles (e.g., this compound-Gly, this compound-Gln, this compound-Tyr)

Extending the peptide chain at the C-terminus of this compound can significantly modulate its biological activity profile. These elongated peptides are often found within the sequences of larger bioactive proteins, such as casein, and can be released through enzymatic digestion. nih.gov

This compound-Gly (YLG): The tripeptide this compound-Gly, which corresponds to amino acids 91-93 of bovine αS1-casein, has demonstrated potent biological activity. nih.gov Research has shown that YLG is effectively released from αS-casein during digestion by enzymes like pepsin and pancreatin. nih.govresearchgate.net Studies in mice have revealed that orally administered YLG exhibits significant anxiolytic-like activity, comparable to that of the parent dipeptide this compound. nih.gov This activity is believed to be mediated through the activation of serotonin (B10506) 5-HT1A, dopamine (B1211576) D1, and GABA(A) receptor systems, although YLG itself does not bind directly to these receptors. nih.gov In addition to its anxiolytic effects, YLG has also been shown to have antidepressant-like activity. nih.gov

This compound-Gln and this compound-Tyr: While specific studies on the isolated activity of this compound-Gln and this compound-Tyr are limited, their sequences are present in larger peptides derived from casein that exhibit anxiolytic properties. For example, the pentapeptide This compound-Gly-Tyr-Leu (containing the this compound-Tyr motif) has been identified as an anxiolytic compound derived from αs1-casein. google.com Similarly, the heptapeptide (B1575542) This compound-Gly-Tyr-Leu-Glu-Gln (containing both this compound-Tyr and a C-terminal Gln) and related longer peptides are also patented for their anxiolytic activity. google.com This suggests that the addition of Gln or Tyr to the C-terminus of this compound, as part of a larger peptide sequence, is compatible with, and likely contributes to, the anxiolytic activity profile.

| Compound | Source/Context | Observed Biological Activity | Mechanism of Action |

| This compound-Gly | Bovine αS1-casein (residues 91-93) nih.gov | Anxiolytic-like nih.gov, Antidepressant-like nih.gov | Indirect activation of serotonin, dopamine, and GABA receptor systems. nih.gov |

| This compound-Tyr | Within anxiolytic pentapeptide this compound-Gly-Tyr-Leu from αs1-casein. google.com | Contributes to anxiolytic activity. | Not specified for the isolated tripeptide. |

| This compound-Gln | Within anxiolytic heptapeptide this compound-Gly-Tyr-Leu-Glu-Gln from αs1-casein. google.com | Contributes to anxiolytic activity. | Not specified for the isolated tripeptide. |

Consequences of Metal Complexation on Peptide Conformation and Receptor Binding

Peptides are effective chelators for metal ions, utilizing a variety of potential donor atoms from the peptide backbone and amino acid side chains. mdpi.com The complexation of this compound with metal ions can induce significant conformational changes, thereby altering its potential to interact with biological receptors. The primary coordination sites in this compound for metal ions include the N-terminal α-amino group, the amide carbonyl oxygen, and the phenolic hydroxyl group of the tyrosine side chain. nih.gov

The binding of a metal ion, such as copper (Cu(II)) or zinc (Zn(II)), imposes structural constraints on the peptide, forcing it to adopt a specific three-dimensional structure to satisfy the coordination requirements of the metal. acs.org For instance, copper(II) ions often coordinate with the N-terminal amine and successive deprotonated amide nitrogens, a process that is highly pH-dependent. mdpi.comwikipedia.org The tyrosine side chain can also participate in binding, which can influence the spectral properties of the complex; copper ions are known to quench the natural fluorescence of tyrosine, and this effect can be modulated by the coordination environment. nih.gov

This metal-induced folding is critical because the biological activity of a peptide is intimately linked to its conformation. A flexible peptide like this compound exists as an ensemble of conformations in solution. nih.gov Upon metal binding, it can be locked into a more rigid structure. This defined conformation may either be the "active" conformation that fits into a receptor's binding site, thus enhancing activity, or an "inactive" one that prevents binding. Therefore, metal complexation can act as a switch to modulate the peptide's biological function. While direct studies on this compound-metal complex binding to a specific receptor are not detailed in the available literature, the principle that metal binding alters peptide conformation is a fundamental concept in bioinorganic chemistry and metalloprotein design. nih.govmdpi.com

Synthesis Methodologies for Tyr Leu and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for the production of Tyr-Leu. The primary methods employed include solid-phase peptide synthesis (SPPS), solution-phase techniques, and more specialized approaches like sonochemical synthesis and polymerization.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, enabling the efficient construction of peptide chains on an insoluble solid support or resin. powdersystems.combachem.com The fundamental principle involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to this support. powdersystems.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing at the end of each reaction cycle. nih.govluxembourg-bio.com

The synthesis of a dipeptide like this compound via SPPS typically follows a C-terminus to N-terminus direction. nih.gov The process begins by attaching the C-terminal amino acid, in this case, Leucine (B10760876), to the solid support. peptide.com To prevent unwanted side reactions, the α-amino group and any reactive side chains of the amino acids are protected with temporary protecting groups. peptide.com

A standard SPPS cycle for adding the Tyrosine residue to the resin-bound Leucine would involve the following steps:

Deprotection: Removal of the Nα-protecting group from the anchored Leucine. bachem.com

Washing: Rinsing the resin to eliminate the deprotection agent and byproducts. bachem.com

Coupling: Addition of the protected Tyrosine, which has its carboxyl group activated to facilitate the formation of the peptide bond. bachem.com

Washing: A final wash to remove any unreacted amino acid and coupling reagents. bachem.com

This cycle is repeated for each subsequent amino acid. Once the desired dipeptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed. peptide.com The choice of solid support, protecting groups (such as Fmoc or Boc), and coupling reagents is crucial for a successful synthesis. nih.gov

Table 1: Key Steps in a Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

| Step | Description | Purpose |

|---|---|---|

| Resin Swelling | The solid support is swelled in an appropriate solvent. | To ensure optimal reaction conditions and accessibility of reactive sites. |

| Deprotection | The Nα-protecting group of the resin-bound amino acid is removed. | To expose the free amino group for the next coupling reaction. |

| Washing | The resin is thoroughly washed with solvents. | To remove excess deprotection reagents and byproducts. |

| Coupling | The next Nα-protected amino acid is activated and added to the resin. | To form the peptide bond with the deprotected amino group. |

| Washing | The resin is washed again. | To remove excess reagents and byproducts from the coupling step. |

| Cleavage | The completed peptide is cleaved from the solid support. | To release the final peptide product into solution. |

Solution-phase synthesis offers an alternative to SPPS, where all reactions are carried out in a homogeneous solution. This method is particularly useful for the large-scale synthesis of short peptides like this compound. A common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection, coupled with activating agents like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). rsc.orgnih.gov

In a typical synthesis of Fmoc-Tyr-Leu-OH, Fmoc-Tyr-OH, H-Leu-OtBu.HCl, and HBTU are dissolved in an anhydrous solvent like dimethylformamide (DMF). rsc.org DIPEA is then added to the reaction mixture, which is stirred for an extended period to ensure complete coupling. rsc.org The tert-butyl (t-Bu) ester on Leucine serves as a protecting group for the carboxylic acid. Following the coupling reaction, the product is typically precipitated and purified. The final step involves the removal of the t-Bu group using an acid, such as trifluoroacetic acid (TFA), to yield the desired Fmoc-Tyr-Leu-OH. rsc.org

Table 2: Reagents and their Roles in the Solution-Phase Synthesis of Fmoc-Tyr-Leu-OH

| Reagent | Chemical Name | Role in Synthesis |

|---|---|---|

| Fmoc-Tyr-OH | N-α-Fmoc-L-tyrosine | The N-terminally protected amino acid to be coupled. |

| H-Leu-OtBu.HCl | L-Leucine tert-butyl ester hydrochloride | The C-terminally protected amino acid. |

| HBTU | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A coupling reagent that activates the carboxylic acid of Fmoc-Tyr-OH. nih.gov |

| DIPEA | N,N-Diisopropylethylamine | A non-nucleophilic base used to neutralize the reaction mixture and facilitate coupling. researchgate.net |

| DMF | Dimethylformamide | A polar aprotic solvent used to dissolve the reactants. |

| TFA | Trifluoroacetic acid | A strong acid used for the final deprotection of the tert-butyl ester. rsc.org |

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to enhance peptide synthesis. hielscher.comgoogle.com In the context of SPPS, ultrasonication can lead to higher yields, improved purity, and significantly accelerated reaction times. hielscher.comnih.gov This intensification is attributed to the phenomenon of acoustic cavitation, which promotes mass transfer and can disrupt peptide chain aggregation, a common issue in peptide synthesis. google.comnih.gov

The use of ultrasound-assisted SPPS (US-SPPS) has been demonstrated to reduce synthesis times dramatically. For instance, studies have shown a significant fold reduction in peptide assembly time compared to classical methods. nih.gov This makes sonochemical methods particularly attractive for the rapid synthesis of peptide libraries, where a large number of dipeptides and their analogues need to be produced efficiently. hielscher.com Specialized equipment, such as ultrasonic syringe agitators, allows for the direct sonication of the reaction vessel during synthesis. hielscher.com

The this compound dipeptide can also be incorporated into larger polymer chains to create polyamides. These polymers can be synthesized through polycondensation reactions. tandfonline.com One approach involves synthesizing monomers containing the this compound linkage and then polymerizing them. tandfonline.com For example, polyamides containing this compound have been prepared using the diphenyl phosphoryl azide (B81097) (DPPA) coupling method to form the initial monomers. tandfonline.com

These monomers, which include spacers of varying lengths and functionalities between the this compound units, can then be polymerized. tandfonline.com Spacers such as poly(oxypropylenediamine) and dodecanediamine have been successfully incorporated. tandfonline.com The polymerization is often carried out with reagents like sebacoyl chloride in solvents such as DMF and chloroform. tandfonline.com The resulting polyamides have shown potential for applications where the biodegradable nature of the peptide bond is desirable. tandfonline.com

Table 3: Examples of this compound Containing Polyamides and their Properties

| Spacer Used | Polymerization Reagent | Resulting Polymer Molecular Weight (Mw/Mn) |

|---|---|---|

| Poly(oxypropylenediamine) (in DMF) | Sebacoyl chloride | 47,600 / 26,700 |

| Poly(oxypropylenediamine) (in Chloroform) | Sebacoyl chloride | 32,000 / 23,700 |

Data sourced from a study on the synthesis of polyamides containing Tyrosine-Leucine linkages. tandfonline.com

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for peptide bond formation. These approaches typically utilize enzymes that can catalyze the formation of peptide bonds under mild conditions.

While proteases are known for their role in peptide bond cleavage, under specific conditions, the equilibrium of their reaction can be shifted towards synthesis. This allows for the enzymatic formation of peptide bonds. For instance, the protease papain has been used to catalyze the polymerization of tyrosine ester hydrochlorides, resulting in a polymer with an α-peptide structure. nih.gov

The efficiency of such enzymatic polymerizations can be highly dependent on the reaction conditions, such as the buffer concentration. nih.gov High phosphate (B84403) buffer concentrations have been shown to efficiently produce the polymer, whereas low concentrations may not yield any product. nih.gov This highlights the precise control required for successful enzymatic peptide synthesis. Other enzymes, such as tyrosinases, can also be employed in chemoenzymatic strategies to modify tyrosine residues, which can then be used in subsequent ligation reactions to form peptide linkages. nih.gov

Biocatalytic Strategies for Enhanced Efficiency and Stereoselectivity

The use of biocatalysts, particularly enzymes, in the synthesis of the dipeptide this compound and its analogues represents a significant advancement over traditional chemical methods. Enzymatic synthesis offers remarkable efficiency and unparalleled stereoselectivity, operating under mild reaction conditions which minimizes the need for complex protection and deprotection steps common in chemical peptide synthesis. Proteases such as thermolysin and chymotrypsin (B1334515) are prominent biocatalysts in this field, leveraging their inherent substrate specificity to catalyze the formation of the peptide bond between tyrosine and leucine residues with high precision.

The enzymatic approach to peptide synthesis can be categorized into two primary strategies: thermodynamically controlled synthesis and kinetically controlled synthesis. In thermodynamically controlled synthesis, the enzyme accelerates the reverse reaction of peptide hydrolysis, shifting the equilibrium towards peptide formation. This is often achieved by manipulating reaction conditions, such as using organic solvents to decrease the water concentration. Kinetically controlled synthesis, on the other hand, involves the use of activated acyl donors (esters or amides) where the enzyme catalyzes the aminolysis of the acyl-enzyme intermediate by the amino component. This latter approach is generally faster and less prone to side reactions.

Enzyme Selection and Specificity

The choice of enzyme is critical for the successful synthesis of this compound. Thermolysin, a metalloproteinase from Bacillus thermoproteolyticus, exhibits a strong preference for catalyzing the formation of peptide bonds involving hydrophobic amino acids at the P1' position (the amino acid contributing the amino group). nih.gov This makes it an ideal candidate for the synthesis of this compound, as leucine is a hydrophobic amino acid. Similarly, chymotrypsin, a serine protease, shows a high specificity for cleaving peptide bonds adjacent to large hydrophobic amino acid residues like tyrosine, and can effectively catalyze the reverse reaction under appropriate conditions. nih.govrsc.orgrsc.org

Research has shown that both thermolysin and its engineered, more thermostable counterpart, boilysin, exhibit high enantioselectivity towards the amino component in dipeptide synthesis. nih.gov This ensures the formation of the desired L-L stereoisomer of this compound, which is crucial for its biological activity.

Reaction Conditions and Optimization

The efficiency of biocatalytic this compound synthesis is highly dependent on the optimization of reaction parameters. These include pH, temperature, solvent system, and substrate concentrations.

Influence of Solvent: The use of organic solvents, often in biphasic systems or with minimal water content, is a common strategy to shift the reaction equilibrium towards synthesis. nih.govrsc.orgrsc.orgnih.govacs.org For instance, chymotrypsin-catalyzed peptide synthesis has been successfully conducted in various organic solvents, with the water content being a critical factor to control. rsc.orgrsc.org Studies have shown that in hydrophobic organic solvents, high reaction rates can be achieved with minimal competing hydrolysis of the ester substrate. nih.gov

pH and Temperature: The optimal pH and temperature are enzyme-specific. For thermolysin and boilysin, studies on the synthesis of the aspartame (B1666099) precursor (Z-Asp-Phe-OMe), an analogue, have shown that these enzymes can be active over a range of temperatures, with boilysin showing superior stability at higher temperatures (≥60 °C) in the absence of Ca²⁺ ions. nih.gov

Substrate Protection: While enzymatic synthesis can reduce the need for extensive side-chain protection, N-terminal protection of the acyl donor (e.g., with a benzyloxycarbonyl group, Z) is often employed to prevent self-condensation and improve substrate recognition by the enzyme.

The following tables summarize typical reaction conditions and findings from studies on the enzymatic synthesis of dipeptides analogous to this compound, which provide a framework for the synthesis of this compound itself.

Table 1: Thermolysin-Catalyzed Synthesis of Z-Asp-X-OMe Analogues

This table illustrates the substrate specificity of thermolysin in the synthesis of various dipeptide methyl esters, highlighting the enzyme's preference for hydrophobic amino acids at the P1' position. The data is based on a comparative study with boilysin. nih.gov

| Amine Component (X-OMe) | Relative Initial Rate (%) | Notes |

|---|---|---|

| Phe-OMe | 100 | Aromatic, hydrophobic side chain |

| Leu-OMe | Data indicates a notable initial rate | Aliphatic, hydrophobic side chain |

| Ile-OMe | Data indicates a notable initial rate | Aliphatic, hydrophobic side chain |

| Val-OMe | Data indicates a notable initial rate | Aliphatic, hydrophobic side chain |

| Tyr-OMe | Data indicates a notable initial rate | Aromatic, hydrophobic side chain |

| Ala-OMe | Lower initial rate compared to bulky hydrophobic residues | Small aliphatic side chain |

| D-Phe-OMe | No reaction | Demonstrates high stereoselectivity |

Table 2: Chymotrypsin-Catalyzed Synthesis of Tyr-Containing Dipeptides in Organic Media

This table presents representative data on the chymotrypsin-catalyzed synthesis of dipeptides, emphasizing the influence of the reaction medium and nucleophile on the yield. The data is compiled from studies on peptide synthesis in organic solvents. nih.govnih.gov

| Acyl Donor | Nucleophile | Solvent System | Yield | Key Findings |

|---|---|---|---|---|

| N-benzoyl-L-tyrosine p-nitroanilide | L-amino acid amides | Benzene (B151609) with trace water | Quantitative | Hydrophobic or bulky amides of L-amino acids are effective nucleophiles. nih.gov |

| N-benzoyl-L-tyrosine p-nitroanilide | D-amino acid amides | Benzene with trace water | Quantitative | Demonstrates that the enzyme can accept D-amino acids as nucleophiles. nih.gov |

| N-protected amino acid esters | Leucine amide | Various hydrophobic organic solvents with low water activity | High synthesis rates, low hydrolysis | Reaction rates increase with increasing water activity. nih.gov |

| N-benzoyl-L-tyrosine p-nitroanilide | Free amino acids or esters | Benzene with trace water | Almost no reaction | Highlights the importance of the nucleophile's form. nih.gov |

Analytical and Quantification Methodologies for Tyr Leu Research

Chromatographic Separation Techniques

Chromatography plays a vital role in isolating Tyr-Leu from mixtures and assessing its purity before further analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

HPLC is a widely used technique for the separation of peptides, including dipeptides like this compound. It offers high resolution and can be coupled with various detectors. Reversed-phase HPLC is commonly employed for peptide separation. For instance, this compound has been analyzed using reversed-phase chromatography with a C18 column. shodex.com A method using a Shodex RSpak DE-613 column (6.0 mm I.D. x 150 mm) with a linear gradient of 0.05% TFA in water/acetonitrile has been reported for the analysis of dipeptides, including this compound. shodex.com The elution was monitored by UV detection. shodex.com

HPLC is also used for purity assessment of synthesized peptides. For example, in studies involving longer peptides containing this compound sequences, analytical HPLC with UV detection at 254 nm has been used to determine peptide purity. rsc.org Retention times are key parameters for identification and purity assessment in HPLC. rsc.org

Gas-Liquid Chromatography (GLC) for Amino Acid Analysis

While primarily used for the analysis of volatile compounds, Gas-Liquid Chromatography (GLC) has been explored for amino acid analysis after derivatization to make them volatile. gla.ac.uk Although GLC is more commonly applied to individual amino acids, studies investigating the composition of amino acid-peptide mixtures obtained from protein hydrolysis have utilized GLC and GLC-MS to identify various components, including some dipeptides. nih.gov The technique requires the conversion of amino acids into volatile derivatives, such as N-trifluoroacetyl methyl esters, for separation on suitable columns. gla.ac.uk However, achieving resolution for all amino acids can be challenging, often requiring multiple columns. gla.ac.uk While the direct application of GLC for this compound as an intact dipeptide is less common due to its lower volatility compared to derivatized single amino acids, the principle of derivatization and separation by GLC is relevant for the analysis of its constituent amino acids, tyrosine and leucine (B10760876), which can be indicative of the dipeptide's presence or degradation.

Mass Spectrometry (MS) Based Identification and Quantification

Mass spectrometry provides highly sensitive and specific methods for the identification and quantification of peptides, including this compound, often in conjunction with chromatographic separation.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS, MSn) for Structural Elucidation and Isomer Differentiation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing peptides. It typically produces protonated molecular ions ([M+H]+) or deprotonated ions ([M-H]-). uni.lu ESI-MS can be coupled with HPLC (HPLC-ESI-MS) for online separation and detection. acs.org

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for structural elucidation and provides detailed information about the peptide sequence through fragmentation. By analyzing the fragmentation patterns, the amino acid sequence can be determined. chegg.com This is particularly useful for differentiating isomeric peptides, such as this compound and Leu-Tyr. Studies investigating the oxidation products of this compound and Leu-Tyr free radicals have successfully used LC-MS and MSn to characterize and differentiate these isomeric spin adducts based on their fragmentation patterns. researchgate.netnih.govresearchgate.net For instance, LC-MS/MS spectra of this compound-DMPO adducts showed common product ions that helped suggest the presence of isomers with the carbon-centered radical at the Tyr residue. researchgate.net Differences in MS2 and MS3 spectra were observed between the dipeptide-DMPO adducts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

LC-MS/MS is a hyphenated technique that combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This makes it ideal for the analysis of this compound in complex biological matrices or mixtures. nih.gov LC-MS/MS methods have been developed for the identification and quantification of peptides and amino acids in various samples, including biological fluids and protein hydrolysates. nih.govsigmaaldrich.comnih.gov

For the identification and quantification of Leu-Tyr (the isomer of this compound) in biological samples, LC/ESI-MS/MS is recommended for its high sensitivity and specificity. Stable isotope dilution with internal standards is often employed for accurate quantification to minimize matrix effects. LC-MS/MS has also been used to quantify natural amino acids in mouse plasma, demonstrating its capability for complex sample analysis. nih.gov In the context of dipeptides, LC/MS has been used to analyze low molecular weight peptides using HILIC columns. shodex.com

LC-MS/MS is also valuable for identifying and characterizing oxidation products of dipeptides like this compound. nih.govnih.gov By trapping radical intermediates with spin traps and analyzing the resulting adducts using LC-MS and MSn, researchers can gain insights into the oxidation process and the influence of amino acid position on radical generation. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF-MS) for Sequence Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another mass spectrometry technique commonly used for the analysis of peptides and proteins. It is particularly useful for determining the molecular weight of analytes. researchgate.net MALDI-TOF/TOF-MS involves further fragmentation of selected ions (tandem MS in the TOF instrument) to obtain sequence information. utoronto.ca

MALDI-TOF/TOF-MS is used for peptide sequencing and can provide detailed fragmentation patterns that aid in confirming the amino acid sequence. utoronto.caresolvemass.ca While direct examples of MALDI-TOF/TOF-MS specifically for sequencing this compound as a standalone dipeptide are less prominent in the search results compared to its use for larger peptides containing the this compound sequence, the technique's capability for peptide sequencing is well-established. For instance, MALDI-TOF MS has been used to identify peptide sequences from combinatorial libraries. nih.gov The technique can differentiate isobaric amino acids like Leucine and Isoleucine based on their side-chain cleavages in CID (Collision-Induced Dissociation). utoronto.ca

MALDI-TOF MS has been used in the analysis of larger peptides that include the this compound sequence, such as in the sequencing of Semaglutide which contains a this compound segment. resolvemass.ca This demonstrates the applicability of MALDI-TOF based methods for confirming the presence and sequence of this compound within larger peptide structures.

Here is a summary of some analytical methods and findings:

| Technique | Application for this compound / Dipeptides | Key Findings / Notes | Source(s) |

| HPLC | Separation and purity assessment of dipeptides, including this compound. shodex.com | Used with reversed-phase columns and UV detection. shodex.com Essential for isolating peptides before other analyses. rsc.org | shodex.comrsc.org |

| GLC | Analysis of amino acid composition (after derivatization). gla.ac.uk | Relevant for analyzing constituent amino acids (Tyr and Leu). Requires derivatization for volatility. gla.ac.uk Used in studies of protein hydrolysates. nih.gov | gla.ac.uknih.gov |

| ESI-MS | Soft ionization for peptide analysis, coupled with HPLC. acs.org | Produces protonated or deprotonated molecular ions. uni.lu Used in conjunction with tandem MS for structural details. nih.gov | uni.luacs.orgnih.gov |

| Tandem MS (MS/MS, MSn) | Structural elucidation and differentiation of isomeric dipeptides (this compound vs. Leu-Tyr). researchgate.netnih.govresearchgate.net | Provides fragmentation patterns for sequence confirmation and radical adduct characterization. researchgate.netnih.govresearchgate.netresearchgate.net Useful for studying oxidation products. nih.gov | researchgate.netnih.govresearchgate.netresearchgate.netnih.gov |